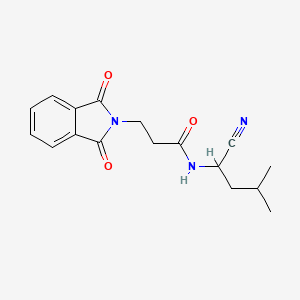
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide, commonly known as CID 49852229, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
CID 49852229 exerts its biological effects by binding to a specific class of proteins known as proteasomes. Proteasomes are responsible for breaking down proteins in the cell, and CID 49852229 inhibits this process. This leads to the accumulation of misfolded and damaged proteins in the cell, which can ultimately lead to cell death.
生化和生理效应
CID 49852229 has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CID 49852229 has been shown to have anti-inflammatory properties, making it a promising tool for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CID 49852229 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it suitable for long-term experiments. However, there are also limitations to its use. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on CID 49852229. One promising area is in the development of new cancer therapies. CID 49852229 has shown promise as a potential anti-cancer agent, and further research could lead to the development of new drugs that target proteasomes. Another area of research is in the treatment of neurodegenerative diseases. CID 49852229 has been shown to have potential applications in the treatment of Alzheimer's disease, and further research could lead to the development of new therapies for this devastating condition. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of CID 49852229.
合成方法
The synthesis of CID 49852229 is a complex process that involves several steps. The first step involves the reaction of 3-methylbut-1-ene with hydrogen cyanide to produce 3-methylbutyl cyanide. This intermediate is then reacted with ethyl acrylate in the presence of a base to produce 3-(1-cyano-3-methylbutyl)acrylate. The final step involves the reaction of this intermediate with phthalic anhydride in the presence of a catalyst to produce CID 49852229.
科学研究应用
CID 49852229 has been used extensively in scientific research for its potential applications in various fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that CID 49852229 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)9-12(10-18)19-15(21)7-8-20-16(22)13-5-3-4-6-14(13)17(20)23/h3-6,11-12H,7-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBMZIUOKWSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
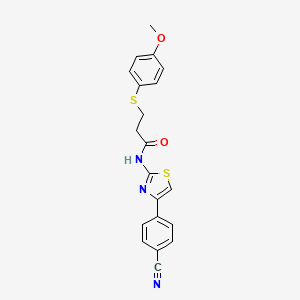
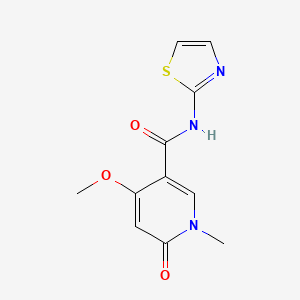
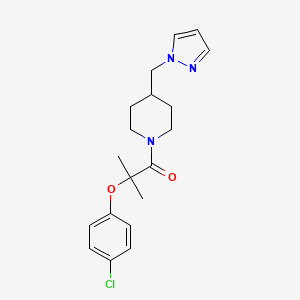
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
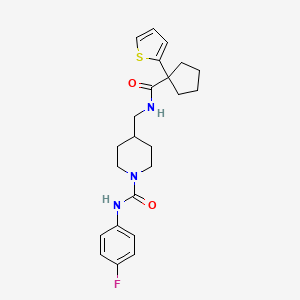
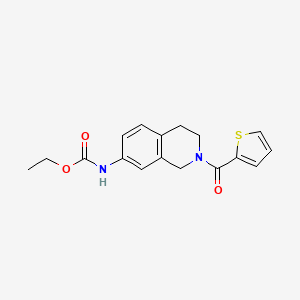
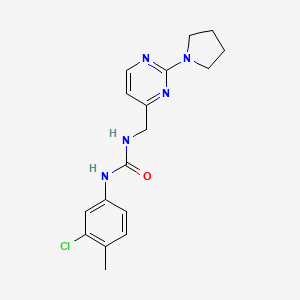
![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
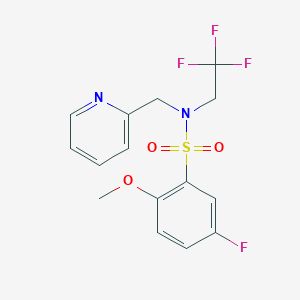
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)